
1-Methylthiiran-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylthiiran-1-ium is a chemical compound with a molecular formula of C3H7S It is a type of thiiranium ion, which is a three-membered ring containing sulfur
Preparation Methods
The synthesis of 1-Methylthiiran-1-ium typically involves the reaction of methylthiirane with a suitable electrophile. One common method is the reaction of methylthiirane with methyl iodide under controlled conditions to yield this compound iodide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methylthiiran-1-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom in the thiiranium ring is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylthiiran-1-ium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it of interest in the development of new antibiotics.
Medicine: Its unique structure and reactivity make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of certain polymers and materials that require sulfur-containing intermediates.
Mechanism of Action
The mechanism by which 1-Methylthiiran-1-ium exerts its effects involves its ability to interact with various molecular targets. The sulfur atom in the thiiranium ring can form bonds with other molecules, leading to changes in their structure and function. This interaction can disrupt biological pathways, making it useful in antimicrobial and other therapeutic applications.
Comparison with Similar Compounds
1-Methylthiiran-1-ium can be compared to other thiiranium ions and sulfur-containing compounds:
Thiirane: Similar in structure but lacks the methyl group, making it less reactive in certain reactions.
Thiiranium ions: Other thiiranium ions may have different substituents, affecting their reactivity and applications.
Sulfoxides and sulfones: These compounds are oxidation products of thiiranium ions and have different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
64841-00-5 |
|---|---|
Molecular Formula |
C3H7S+ |
Molecular Weight |
75.16 g/mol |
IUPAC Name |
1-methylthiiran-1-ium |
InChI |
InChI=1S/C3H7S/c1-4-2-3-4/h2-3H2,1H3/q+1 |
InChI Key |
BMRPSUWOUQVJJG-UHFFFAOYSA-N |
Canonical SMILES |
C[S+]1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


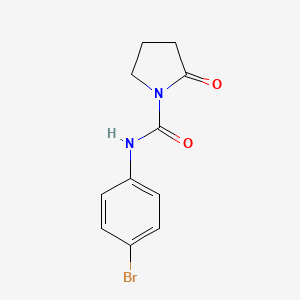
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
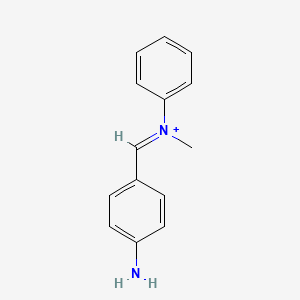
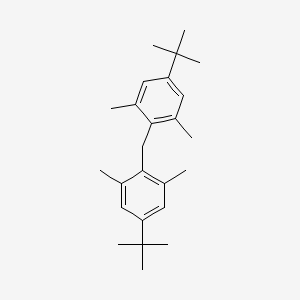
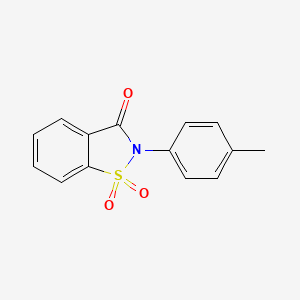
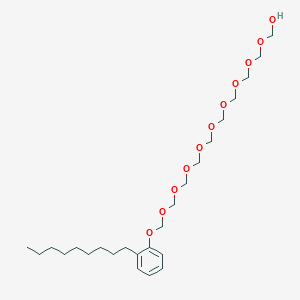
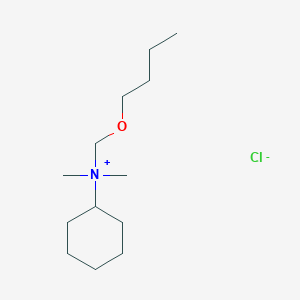
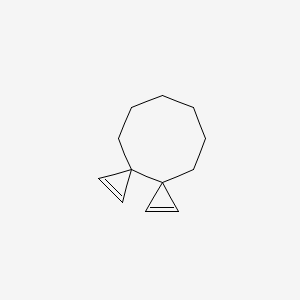


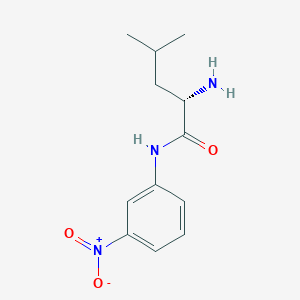


![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
